3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride and 3-(pyridin-2-yl)oxetan-3-amine , have been identified. These compounds contain an oxetane ring, which is a three-membered cyclic ether, and a pyridine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
While the specific synthesis process for “3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride” is not available, oxetanes can be synthesized through various methods. One such method involves the formation of an oxetane ring through epoxide opening with Trimethyloxosulfonium Ylide .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride, includes an oxetane ring attached to a pyridine ring . The InChI code for a similar compound, 3-(pyridin-2-yl)oxetan-3-amine, is 1S/C8H10N2O/c9-8(5-11-6-8)7-3-1-2-4-10-7/h1-4H,5-6,9H2 .Safety and Hazards
The safety and hazards of similar compounds, such as 3-(pyridin-2-yl)oxetan-3-amine, include hazard statements H302, H315, H318, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-(2,6-dichloropyridin-3-yl)oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)12-6)8(11)3-13-4-8/h1-2H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBCBWABWGUUCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=C(N=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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